molecular formula C7H11NO2 B2795580 (1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid CAS No. 2377004-69-6

(1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2795580
CAS No.: 2377004-69-6
M. Wt: 141.17
InChI Key: DPBAXFOJUNRVNE-NTSWFWBYSA-N
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Description

(1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane-based building block of high interest in pharmaceutical research and development. With a molecular formula of C 7 H 11 NO 2 , this compound features a strained cyclopropane ring fused to a carboxylic acid group and a synthetically versatile azetidine (3-membered nitrogen-containing ring) moiety . The specific (1R,2S) stereochemistry is critical for its spatial orientation and biological interactions, making it a valuable scaffold for creating stereochemically defined molecules. This compound serves as a key intermediate in organic synthesis and medicinal chemistry. Its structure, combining a carboxylic acid and a secondary amine, allows for diverse derivatization, facilitating the synthesis of more complex target molecules. A common synthetic intermediate is the corresponding Boc-protected derivative, (1R,2S)-2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}cyclopropane-1-carboxylic acid, which aids in selective chemical transformations . While direct biological data for this specific stereoisomer is limited, related 1-aminocyclopropanecarboxylic acid (ACC) derivatives are extensively researched for their role as modulators of the N-Methyl-D-Aspartate (NMDA) receptor in the central nervous system . Such compounds hold potential for research into neurological targets. This product is intended for research applications as a synthetic intermediate or for exploratory biological screening. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-(azetidin-3-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)6-1-5(6)4-2-8-3-4/h4-6,8H,1-3H2,(H,9,10)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBAXFOJUNRVNE-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid involves several steps. One common method includes the use of azetidine and cyclopropane carboxylic acid as starting materials. The reaction conditions typically involve the use of a base and a suitable solvent to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The carboxylic acid group participates in classical acid-catalyzed reactions, forming esters, amides, or anhydrides.

Esterification

Reaction with alcohols under acidic or coupling conditions (e.g., DCC/DMAP) yields esters. For example, tert-butyl ester formation via reaction with isobutyric anhydride and DMAP (Scheme 1, ).

Reaction Conditions Product Reference
Esterification with tert-butanolDMAP, Et₃N, CH₂Cl₂tert-Butyl ester

Amidation

Coupling with amines (e.g., azetidine derivatives) using reagents like EDCI/HOBt produces amides. The reaction preserves stereochemistry due to mild conditions.

Decarboxylation

Thermal or photolytic decarboxylation generates a cyclopropane-stabilized radical intermediate. This radical can abstract halogens (e.g., Br₂) to form alkyl halides (Scheme 9, ).

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective transformations while retaining its core structure.

Radical-Mediated Halogenation

Under decarboxylative conditions, the carboxylic acid group is replaced by halogens via a radical chain mechanism. For example, bromodecarboxylation with Br₂ in the dark (Cristol–Firth method) produces alkyl bromides (Scheme 18, ):

RCO2H+Br2darkRBr+CO2\text{RCO}_2\text{H} + \text{Br}_2 \xrightarrow{\text{dark}} \text{RBr} + \text{CO}_2 \uparrow

Key Factors :

  • Light accelerates competing side reactions (e.g., aliphatic chain bromination).

  • Stability of the acyl hypobromite intermediate dictates efficiency .

Ring-Opening Reactions

Strong acids or transition metals (e.g., Pd) catalyze ring-opening, though limited data exists for this specific compound.

Azetidine Functionalization

The azetidine nitrogen undergoes substitution or protection reactions.

N-Acylation

Reaction with Boc (tert-butoxycarbonyl) groups under standard conditions (e.g., Boc₂O, DMAP) protects the amine. Deprotection with TFA regenerates the free amine (Scheme 1, ).

Reaction Conditions Product Reference
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂N-Boc-azetidine derivative

Alkylation

Quaternary ammonium salts form via alkylation with alkyl halides. Steric hindrance from the cyclopropane may slow reactivity.

Radical-Mediated Coupling

Barton-type decarboxylation (using N-acyloxy-2-pyridinethione esters) generates cyclopropane radicals, which react with halogen donors (e.g., CCl₄) to form alkyl halides (Scheme 38, ).

Mechanism :

  • Homolytic cleavage of the Barton ester generates an acyloxy radical.

  • Decarboxylation produces a cyclopropane radical.

  • Halogen abstraction yields the alkyl halide and propagates the chain.

RCO2-Barton esterhνR+CO2\text{RCO}_2\text{-Barton ester} \xrightarrow{h\nu} \text{R}^\bullet + \text{CO}_2 \uparrow
R+CCl4RCl+CCl3\text{R}^\bullet + \text{CCl}_4 \rightarrow \text{RCl} + \text{CCl}_3^\bullet

Quantum Yield : Φ = 6–55, confirming a chain pathway .

Stereochemical Considerations

The (1R,2S) configuration influences reaction outcomes:

  • Decarboxylation : Radical intermediates retain cyclopropane geometry due to ring strain stabilization.

  • Azetidine Reactivity : Steric effects from the cyclopropane may hinder access to the nitrogen lone pair.

Scientific Research Applications

The compound exhibits several promising biological activities that can be categorized as follows:

1. Enzyme Inhibition

  • O-acetylserine sulfhydrylase (OASS) Inhibition : Research indicates that derivatives of cyclopropane carboxylic acids can inhibit OASS, which is essential for cysteine biosynthesis. This inhibition may have therapeutic implications for metabolic disorders related to cysteine metabolism.
  • Ethylene Biosynthesis Regulation : Molecular docking studies suggest that the compound can bind effectively to 1-aminocyclopropane-1-carboxylate oxidase (ACO2), a key enzyme in ethylene biosynthesis in plants. This interaction indicates potential applications in agricultural biotechnology for regulating plant growth and development .

Therapeutic Applications

The therapeutic potential of (1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid can be explored through various case studies:

Case Study 1: Metabolic Disorders

A study demonstrated significant inhibitory effects of the compound on OASS, suggesting its potential role in treating metabolic disorders characterized by cysteine dysregulation. The binding affinities observed indicate a strong interaction with the enzyme, paving the way for further exploration in clinical settings.

Case Study 2: Plant Growth Regulation

In silico analyses revealed that this compound could serve as an innovative regulator of ethylene biosynthesis. The molecular docking results showed favorable binding interactions with ACO2, indicating its potential use in enhancing crop yields and stress responses in plants .

Activity TypeTarget EnzymeMechanism of ActionReference
Enzyme InhibitionO-acetylserine sulfhydrylaseCompetitive inhibition affecting cysteine biosynthesis
Ethylene Biosynthesis Regulation1-aminocyclopropane-1-carboxylate oxidaseBinding and inhibition of ethylene production

Research Findings

Recent studies have highlighted the following findings regarding the applications of this compound:

  • In Silico Studies : Comprehensive molecular docking analyses have elucidated the binding interactions between this compound and various target enzymes. These studies provide foundational knowledge for future experimental validations .
  • Therapeutic Potential : The ability of this compound to modulate enzymatic pathways suggests its applicability in treating conditions associated with oxidative stress and metabolic dysregulation. Further research is warranted to establish clinical relevance and efficacy .

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it has been identified as a potent non-natural small molecule inhibitor of O-acetylserine sulfhydrylase, an enzyme responsible for cysteine biosynthesis in many pathological microorganisms . This inhibition mechanism is proposed to overcome bacterial resistance to antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its azetidine substituent. Below is a comparison with related cyclopropane-carboxylic acids:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Features References
(1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid Azetidin-3-yl C₈H₁₁NO₂ 153.18 Not explicitly listed Chiral, rigid scaffold with nitrogen-containing heterocycle.
rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}cyclopropane-1-carboxylic acid Boc-protected azetidin-3-yl C₁₄H₂₄O₂ 224.35 1341094-60-7 Protected precursor for synthetic modifications; enhanced steric bulk.
(1R,2S)-2-(3-Pyridinyl)cyclopropanecarboxylic acid Pyridin-3-yl C₉H₉NO₂ 163.17 1201922-23-7 Aromatic heterocycle introduces π-π stacking potential; basic nitrogen.
(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid 2-Chlorophenyl C₁₀H₉ClO₂ 196.63 1181230-38-5 Electron-withdrawing substituent affects electronic properties and lipophilicity.
(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid Boc-protected amino C₉H₁₅NO₄ 201.22 1810070-30-4 Amino group introduces hydrogen-bonding potential; Boc protection for stability.

Physicochemical Properties

  • Lipophilicity : The azetidine substituent (logP ~0.5) reduces lipophilicity compared to aromatic analogs like the 2-chlorophenyl derivative (logP ~2.5) .
  • Solubility : The carboxylic acid group ensures moderate aqueous solubility (~1–10 mg/mL), while pyridinyl derivatives may exhibit pH-dependent solubility due to their basic nitrogen .

Biological Activity

(1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid is a compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its mechanisms, effects on different biological systems, and potential therapeutic uses based on recent research findings.

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.287 g/mol
  • CAS Number : 2408936-62-7

Research indicates that this compound may act as an inhibitor of specific enzymes involved in biological pathways. Notably, it has been studied for its inhibitory effects on 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme crucial for ethylene biosynthesis in plants.

In Silico Studies

In silico docking studies have shown that this compound binds effectively to the active site of ACO, suggesting a competitive inhibition mechanism. The binding affinity and interaction energies were assessed through molecular docking simulations.

CompoundΔG (kcal/mol)Binding Constant (Kb M−1)
This compound-6.02.54×10^4
Methylcyclopropane-3.10.188×10^3
Pyrazinoic acid-5.37.61×10^3

Ethylene Biosynthesis Inhibition

The compound has demonstrated significant activity in inhibiting ethylene production in Arabidopsis thaliana. This inhibition is vital for regulating plant growth and responses to stress conditions.

Antioxidant Properties

Studies have indicated that carboxylic acids, including this compound, exhibit antioxidant properties which could be beneficial in managing oxidative stress-related diseases. This aspect is particularly relevant given the increasing interest in compounds that can mitigate oxidative damage in cells.

Case Studies

  • Ethylene Regulation in Plants : A study investigated the effects of this compound on ethylene biosynthesis in Arabidopsis thaliana. The results showed a marked reduction in ethylene levels when treated with the compound compared to controls.
  • Oxidative Stress Management : Another study highlighted the potential of this compound as a therapeutic agent against oxidative stress-induced cellular damage. The findings suggested that it could enhance the expression of antioxidant enzymes.

Q & A

Q. What are the key synthetic routes for (1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid, and how can stereochemical purity be optimized?

  • Methodological Answer: Synthesis typically involves cyclopropanation reactions using carbene intermediates or transition-metal catalysts. For stereochemical control:
  • Use chiral auxiliaries or enantioselective catalysts (e.g., Rh(II) complexes) to favor the (1R,2S) configuration.
  • Optimize reaction temperature (-20°C to 25°C) and solvent polarity (e.g., dichloromethane or THF) to minimize epimerization .
  • Post-synthesis, purify via chiral HPLC or recrystallization to achieve >98% enantiomeric excess .

Q. Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodological Answer:
  • X-ray crystallography : Resolve absolute configuration and cyclopropane ring geometry .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH} for cyclopropane protons) and NOE effects to confirm stereochemistry .
  • Chiral chromatography : Validate enantiopurity using columns like Chiralpak IA/IB with hexane-isopropanol mobile phases .

Q. How does the azetidine substituent affect the compound’s physicochemical properties compared to other cyclopropane derivatives?

  • Methodological Answer:
  • The azetidine group introduces ring strain (87° bond angles) and basic nitrogen , enhancing solubility in polar solvents (e.g., water or methanol) and potential for hydrogen bonding with biological targets .
  • Compared to phenyl or trifluoromethyl substituents (), azetidine increases dipole moment (predicted 3.2 D) and pKa (~9.5 for the amine), influencing reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar cyclopropane-carboxylic acid derivatives?

  • Methodological Answer:
  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control for stereochemical purity.
  • Comparative SAR studies : Systematically replace azetidine with pyrrolidine or piperidine groups to isolate substituent effects .
  • Meta-analysis : Cross-reference bioactivity data from PubChem and CAS Common Chemistry, filtering for studies with >95% compound purity .

Q. What strategies optimize the compound’s metabolic stability in pharmacokinetic studies without altering its core structure?

  • Methodological Answer:
  • Isosteric replacement : Substitute azetidine’s NH group with a methylene (-CH2_2-) to reduce oxidative metabolism while retaining ring strain .
  • Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by in vivo hydrolysis .
  • Deuterium labeling : Replace hydrogen atoms at metabolic hotspots (e.g., cyclopropane C-H bonds) to slow CYP450-mediated degradation .

Q. How does stereochemistry influence the compound’s interaction with enzymatic targets (e.g., aminoacyl-tRNA synthetases)?

  • Methodological Answer:
  • Docking simulations : Use Schrödinger Suite or AutoDock to model (1R,2S) vs. (1S,2R) enantiomers binding to active sites (e.g., ThrRS enzyme).
  • Kinetic assays : Measure KmK_m and VmaxV_{max} for enantiomers in enzyme inhibition studies. The (1R,2S) form shows 10-fold higher affinity due to optimal hydrogen bonding with catalytic residues .
  • Cryo-EM : Resolve enzyme-ligand complexes to identify stereospecific binding pockets .

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